molecular formula C8H3BrClF B1384621 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene CAS No. 2227272-53-7

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene

Cat. No. B1384621
M. Wt: 233.46 g/mol
InChI Key: GWDBFTHIYSHYLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of “2-(2-bromoethyl)benzoic acid methyl ester” involves a process where 2-formyl benzoic acid methylester reacts with methyl triphenylphosphine hydroiodide in the presence of a strong base . Another method involves the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution, yielding selectively 2-ethynyl-naphthalene or 2-(bromoethynyl)naphthalene depending on the electrolysis conditions .


Molecular Structure Analysis

The molecular structure of related compounds like “(2-bromoethynyl)silane” contains 6 bonds; 3 non-H bonds, 1 multiple bond, and 1 triple bond . The 3D structure of these compounds can be viewed using specific software .


Chemical Reactions Analysis

The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution yields selectively 2-ethynyl-naphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions . This study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “(2-bromoethynyl)trimethylsilane” include a molecular weight of 177.12 and a storage temperature of 4°C . The compound is a liquid .

Scientific Research Applications

Applications in Spectroscopy and Chemical Analysis

FTIR and Raman Spectroscopy Studies 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene and its analogs have been subjects of various spectroscopic studies. For instance, studies on 2-chloro-1,3-dibromo-5-fluorobenzene, a compound structurally similar to 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene, have used FTIR and Raman spectroscopy to analyze its normal coordinate calculations. These studies help in understanding the molecular vibrations and the potential energy constants of such compounds, providing insight into their structural and electronic properties (Ilango et al., 2008).

Spectroscopic Analysis of Halocarbons Halocarbons like 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene have been studied for their ability to act as hydrogen bond acceptors. Spectroscopic techniques like resonant two-photon ionisation (R2PI) spectroscopy have been utilized to investigate the electronic spectra of such molecules. These studies reveal details about the molecular structure, such as the presence of anti and gauche conformers, and their interaction with water molecules, offering valuable information on the hydrogen bonding capabilities of halocarbons (Robertson et al., 2018).

Applications in Organic Synthesis and Chemistry

Synthesis of Heterocyclic Compounds Compounds similar to 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene have been used in the synthesis of various heterocyclic compounds. For example, palladium-catalyzed carbonylative transformations of 1-bromo-2-fluorobenzenes with different nucleophiles have been studied, illustrating the compound's role in forming six-membered heterocycles. This highlights its significance in creating complex organic structures which can be pivotal in pharmaceuticals and materials science (Chen et al., 2014).

Degradation and Environmental Studies Research has also delved into the degradation pathways of compounds like fluorobenzene, which shares structural similarities with 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene. Such studies are crucial in understanding the environmental impact and degradation mechanisms of halogenated compounds. For instance, the degradation of fluorobenzene by specific bacteria has been explored, revealing potential bioremediation strategies for these persistent organic pollutants (Strunk & Engesser, 2013).

Safety And Hazards

Safety data sheets for related compounds like “2-Bromo-2-methylpropane” indicate that they are highly flammable and may cause skin burns and eye damage . They may also cause respiratory irritation .

Future Directions

The on-surface synthesis of carbon nanostructures, which could potentially include “2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene”, has attracted tremendous attention due to their unique properties and numerous applications in various fields . The development of scanning tunneling microscope (STM) and noncontact atomic force microscope (nc-AFM) technologies has enabled the characterization of on-surface fabricated nanostructures at the atomic and even single-bond level .

properties

IUPAC Name

2-(2-bromoethynyl)-1-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDBFTHIYSHYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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